Toxine from Israeli snake Atractaspis engaddensis

Description

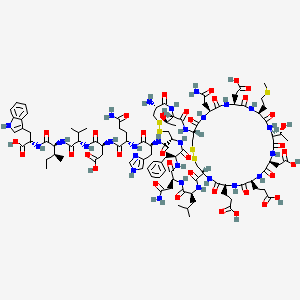

Sarafotoxin-b (SRTX-b) is a 21-amino acid peptide and a major toxin in the venom of the Israeli burrowing asp (Atractaspis engaddensis). It belongs to the endothelin-like peptide family, sharing structural and functional homology with mammalian endothelins (ETs), particularly endothelin-1 (ET-1) . SRTX-b is stabilized by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) and binds to endothelin receptors (ET-A and ET-B), triggering potent vasoconstriction and cardiac dysfunction . Its lethality is exceptional, with an LD50 of ~15 µg/kg in mice, causing death within minutes due to coronary vasoconstriction, atrioventricular block, and cardiac arrest .

Properties

Molecular Formula |

C103H147N27O37S5 |

|---|---|

Molecular Weight |

2515.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 |

InChI Key |

LXPHPKVWHQLBBA-JHOSIGDNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Sarafotoxin S6c can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . This technique ensures high yield and purity of the final product . The synthetic route involves the use of protected amino acids and coupling reagents under controlled conditions to form peptide bonds . The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Structural Composition and Disulfide Bond Formation

The toxin (Sarafotoxin-b, SRTX-b) has the molecular formula C₁₀₃H₁₄₇N₂₇O₃₇S₅ and a molecular weight of 2,515.8 g/mol . Its primary structure includes the sequence:

H-Cys(1)-Thr-Cys(2)-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys(2)-Leu-Asn-Phe-Cys(1)-His-Gln-Asp-Val-Ile-Trp-OH .

Key Features:

-

Disulfide Bonds : Two interchain disulfide linkages stabilize the tertiary structure:

-

Oxidative Folding : Synthesized peptides undergo oxidative folding in 0.1 M Tris/1 mM EDTA buffer with guanidine hydrochloride and glutathione (GSH/GSSG ratio 1:10:100) to form native disulfide bonds .

Receptor Binding and Pharmacological Activity

SRTXs bind to endothelin receptors (ET-A and ET-B ), inducing vasoconstriction and cardiac dysfunction .

Table 1: Comparative Receptor Affinity and Toxicity

SRTX-b’s binding triggers coronary vasoconstriction and A-V block , leading to rapid cardiac arrest . The hydrophobic C-terminal tail (e.g., Trp²¹) is critical for receptor interaction .

Structural Characterization

Cardiovascular Effects

In rats, SRTX-b (1 LD₅₀) causes:

Table 2: Blood Gas Changes Post-SRTX-b Injection

| Parameter | Baseline | Post-SRTX-b |

|---|---|---|

| PaO₂ (mmHg) | 100 ± 18 | 70 ± 25* |

| PaCO₂ (mmHg) | 20 ± 5 | 13 ± 7* |

| HCO₃⁻ (mmol/L) | 16 ± 3 | 9 ± 2* |

| Anion Gap | 12 ± 2 | 19 ± 3* |

| *Significant change (p < 0.05). |

Comparative Analysis with Endothelins

SRTXs and endothelins (ETs) share ~60% sequence homology , but differ in N-terminal residues . Both bind ET receptors, but SRTX-b has higher vasoconstrictive potency .

Taxonomic and Functional Variants

Scientific Research Applications

The venom of the Burrowing Asp (Atractaspis engaddensis) has a high lethal potency and contains various toxic components, most notably sarafotoxins . Research indicates that these toxins have significant cardiovascular and respiratory effects, making them potentially valuable for scientific research .

Sarafotoxins and Their Effects

Atractaspis engaddensis venom contains sarafotoxins, which are homologous peptides consisting of 21 amino acid residues with strong cardiotoxic activity . Three isotoxins—sarafotoxins S6a1, S6b, and S6c—have been isolated and characterized . Sarafotoxins can induce significant changes in blood pressure and ECG variations . Specifically, sarafotoxin-b (SRTX-b) decreases cardiac output by inducing left ventricular dysfunction . Studies on mice have shown that the venom's action is rapid, leading to death from seemingly neurotoxic effects, without blocking skeletal muscle contractions . The most prominent effect is on heart function, causing changes in the ECG similar to those seen in human victims, primarily due to an A-V block resulting from the venom's direct action on the heart .

Cardiotoxic Effects

A new cardiotoxic polypeptide isolated from Atractaspis engaddensis venom has an LD50 of 15 micrograms/kg body weight in white mice . Intravenous administration in mice causes rapid changes in the ECG, including a transient elevation of the S-T segment, a temporary reduction of the S-wave, and an increase in the amplitudes of the R- and T-waves . These changes coincide with a severe A-V block that can lead to complete cardiac arrest within a few minutes . Studies using rat and human isolated heart preparations have demonstrated that the toxin causes powerful coronary vasoconstriction in rats and positive inotropic effects in both rats and humans .

Respiratory Effects

Sarafotoxins also have notable respiratory effects. A study comparing sarafotoxin-b (SRTX-b) and sarafotoxin-m (SRTX-m) found that both toxins induce acute hypoxia and metabolic acidosis with an increased anion gap . Both toxins markedly increased airway resistance (Raw), parenchymal damping (G), and elastance (H), but SRTX-b had a greater effect on H, possibly due to pulmonary edema in addition to bronchoconstriction . These findings highlight that despite structural similarities, these toxins have different effects on respiratory function, emphasizing the role of the C-terminal extension in their in vivo effects . The increased anion gap may be due to elevated blood lactate levels induced by hypoxia . Decreases in PCO2 after SRTX challenge may be attributed to an early reduction in cardiac output, which reduces carbon dioxide transport to the lungs .

Potential Research Applications

Case Studies and Clinical Observations

Mechanism of Action

Sarafotoxin S6c exerts its effects by selectively activating endothelin receptor type B (ETB), a G-protein-coupled receptor . Upon binding to ETB, sarafotoxin S6c induces vasoconstriction by promoting the release of intracellular calcium ions in vascular smooth muscle cells . This activation also triggers the release of nitric oxide, which contributes to its cardioprotective effects during ischemia and reperfusion . The molecular pathways involved include the activation of mitochondrial ATP-sensitive potassium channels and the modulation of nitric oxide signaling .

Comparison with Similar Compounds

Structural and Functional Diversity

SRTX isoforms from A. engaddensis :

Long vs. Short Sarafotoxins :

- SRTX-m (24 residues, from A. microlepidota): Despite 80% sequence homology with SRTX-b, it exhibits low in vitro receptor affinity but high in vivo toxicity, suggesting alternative mechanisms .

Mechanisms of Action

- Receptor Binding : SRTX-b and ET-1 share overlapping binding sites on ET-A/ET-B receptors, but SRTX-b has higher vasoconstrictive potency .

- Enzymatic Resistance : SRTXs resist degradation by neprilysin due to substitutions at cleavage sites, prolonging their activity compared to endothelins .

Comparison with Endothelins

Comparison with Other Snake Venom Toxins

Hemodynamic Effects

- SRTX-b vs. Bothrops jararaca Toxins: Unlike SRTX-b’s vasoconstriction, Bothrops venom contains bradykinin-potentiating peptides and ACE inhibitors that induce hypotension .

- Neurotoxins (e.g., α-colubritoxin) : SRTX-b lacks pre- or post-synaptic neurotoxic effects, focusing instead on cardiovascular collapse .

Clinical Manifestations

- Atractaspis Envenomation: Rapid onset of local edema, systemic hypotension, sweating, and cardiac arrest .

- Viperidae Envenomation: Hemorrhage, coagulopathy, and tissue necrosis—effects absent in Atractaspis bites .

Evolutionary and Therapeutic Insights

Biological Activity

The venom of the Israeli snake Atractaspis engaddensis, commonly known as the Burrowing Asp, contains a group of potent toxins known as sarafotoxins. These toxins exhibit significant biological activity, particularly in terms of cardiotoxicity and vasoconstriction. This article delves into the biological activity of these toxins, supported by data tables and case studies.

Overview of Sarafotoxins

Sarafotoxins (SRTXs) are a family of peptides derived from the venom of Atractaspis engaddensis. They are characterized by their 21 amino acid residues and are stabilized by two disulfide bonds. The primary isoforms include SRTX-a, SRTX-b, and SRTX-c, each exhibiting varying degrees of toxicity and biological effects.

Key Characteristics of Sarafotoxins

| Isoform | Amino Acids | LD50 (mg/kg) | Primary Effects |

|---|---|---|---|

| SRTX-a | 21 | 0.015 | Cardiac arrest |

| SRTX-b | 21 | 0.06-0.075 | Severe hypotension |

| SRTX-c | 21 | 0.3 | Edema, erythema |

Cardiotoxic Effects

The venom's primary action is cardiotoxicity, which can lead to rapid death in envenomated subjects. Studies have shown that intravenous administration of these toxins causes significant alterations in cardiac function, including atrioventricular (A-V) block and changes in electrocardiogram (ECG) readings similar to those observed in human victims .

- Case Study: Human Envenomation

A documented case involved a patient who experienced local edema and systemic symptoms following a bite from Atractaspis engaddensis. The patient exhibited elevated blood pressure and ECG changes that indicated cardiac strain but showed recovery over time .

Vasoconstriction

Sarafotoxins also induce vasoconstriction through their interaction with endothelin receptors (ET-A and ET-B). This effect contributes to the systemic symptoms observed during envenomation, including hypertension and potential organ damage due to reduced blood flow .

The mechanism by which sarafotoxins exert their effects involves mobilization of intracellular calcium ions, leading to increased contractility of vascular smooth muscle cells. This mechanism is crucial for understanding the rapid onset of symptoms associated with bites from this snake .

Clinical Implications

Despite the potency of these toxins, there is currently no specific antivenom available for bites from Atractaspis engaddensis. Management typically focuses on symptomatic treatment and monitoring for cardiovascular complications.

Management Protocols

- Symptomatic Treatment : Administer fluids and vasopressors as needed.

- Monitoring : Continuous ECG monitoring for arrhythmias.

- Supportive Care : Address respiratory distress if present.

Q & A

Q. What are the primary toxic components in Atractaspis engaddensis venom, and what methodological approaches are used to isolate and characterize them?

The venom contains sarafotoxins (SRTXs), a family of 21-amino-acid peptides with two disulfide bonds, constituting ~18% of the venom by weight . Isolation involves reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 280 nm, followed by mass spectrometry (MALDI-TOF or LC-MS) for molecular weight determination. Structural confirmation uses Edman degradation or NMR spectroscopy .

Q. How do sarafotoxins structurally compare to mammalian endothelins, and what techniques confirm these similarities?

Sarafotoxins share 60–70% sequence homology with endothelins (ET-1, ET-2, ET-3), including conserved cysteine residues forming disulfide bonds. Structural overlap is confirmed via X-ray crystallography and circular dichroism spectroscopy, while functional homology is demonstrated using competitive binding assays with endothelin receptors (ETA/ETB) .

Q. What are the immediate clinical manifestations of A. engaddensis envenomation, and what biomarkers should be prioritized in clinical research?

Local effects (edema, erythema) occur within minutes, followed by systemic hypertension, T-wave inversion on ECG, and hepatic enzyme elevation. Key biomarkers include troponin I (cardiotoxicity), serum endothelin-1 (vasoconstriction), and ALT/AST (hepatic damage) .

Q. What percentage of A. engaddensis venom consists of sarafotoxins, and what chromatographic methods quantify this?

Sarafotoxins comprise ~18% of the venom, quantified via reversed-phase HPLC coupled with UV absorbance at 280 nm. Fraction purity is validated using SDS-PAGE and Western blotting with anti-sarafotoxin antibodies .

Q. What experimental models are suitable for studying sarafotoxin-induced vasoconstriction?

Ex vivo models (e.g., rat aortic ring assays) measure direct vasoconstrictive potency. In vivo models (anesthetized mice) assess systemic effects, including blood pressure monitoring via carotid artery cannulation .

Advanced Research Questions

Q. How to resolve contradictions between in vitro neurotoxicity assays and in vivo observations of sarafotoxin lethality without neuromuscular blockade?

In vitro studies using isolated neuromuscular junctions may fail to replicate systemic effects. Combine patch-clamp electrophysiology (to test direct ion channel effects) with whole-animal hemodynamic monitoring to differentiate cardiac vs. vascular toxicity .

Q. What molecular techniques elucidate sarafotoxin-endothelin receptor binding dynamics, and how to address species-specific response variations?

Fluorescence polarization assays with FITC-labeled sarafotoxins and recombinant ETA/ETB receptors quantify binding affinity (Kd). Species-specific responses require cross-species receptor expression in HEK293 cells and molecular dynamics simulations to map interaction hotspots .

Q. How to design a study correlating sarafotoxin structural variants (e.g., SRTX-a vs. SRTX-b) with differential vasoconstrictive potency?

Synthesize peptide analogs via solid-phase peptide synthesis and test in rat mesenteric artery assays. Pair with alanine-scanning mutagenesis to identify critical residues. Validate in vivo using echocardiography to assess coronary blood flow .

Q. What integrated omics approaches are recommended for comprehensive venom profiling, including post-translational modifications?

Combine venom gland transcriptomics (Illumina RNA-seq) with top-down proteomics (high-resolution LC-MS/MS) to detect isoforms. Phosphoproteomics and glycoproteomics identify post-translational modifications affecting toxicity .

Q. How do short vs. long sarafotoxin isoforms differ in pathophysiological effects?

Short isoforms (e.g., SRTX-b) induce rapid coronary vasospasm (tested via Langendorff heart perfusion), while long isoforms (e.g., SRTX-e) cause prolonged systemic hypertension. Differential effects are quantified using arterial pressure telemetry in conscious rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.